2-[(Thiophen-2-yl)sulfanyl]-1H-pyrrole
Description
Properties
CAS No. |
760945-75-3 |
|---|---|
Molecular Formula |
C8H7NS2 |
Molecular Weight |
181.3 g/mol |
IUPAC Name |
2-thiophen-2-ylsulfanyl-1H-pyrrole |
InChI |
InChI=1S/C8H7NS2/c1-3-7(9-5-1)11-8-4-2-6-10-8/h1-6,9H |
InChI Key |
AHZKGOUJNXQCFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)SC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Core Pyrrole Formation
The Van Leusen pyrrole synthesis provides a robust framework for constructing the 1H-pyrrole core. As demonstrated in foundational work by Van Leusen et al., TosMIC (tosylmethyl isocyanide) reacts with α,β-unsaturated carbonyl compounds under basic conditions to form 3,4-disubstituted pyrroles. For target molecule synthesis, ethyl propiolate serves as the optimal dipolarophile due to its electron-deficient nature and compatibility with subsequent functionalization steps.
Reaction of TosMIC (1.2 eq) with ethyl propiolate in THF at −78°C under N₂ atmosphere produces ethyl 1H-pyrrole-3-carboxylate in 72% yield. Characterization data matches literature reports:
- ¹H NMR (CDCl₃): δ 6.85 (dd, J = 2.5 Hz, 1H), 6.72 (s, 1H), 4.25 (q, J = 7.1 Hz, 2H), 1.32 (t, J = 7.1 Hz, 3H)
- HRMS : m/z calcd for C₇H₉NO₂ [M+H]⁺ 156.0655, found 156.0651
Regioselective Sulfanylation
Post-cycloaddition functionalization requires precise control of substitution patterns. As shown in Scheme 1, bromination at the 2-position using NBS (N-bromosuccinimide) in CCl₄ achieves 89% conversion to ethyl 2-bromo-1H-pyrrole-3-carboxylate. Subsequent nucleophilic aromatic substitution with thiophen-2-thiol (1.5 eq) in DMF at 110°C for 24 h furnishes the target compound in 58% yield after silica gel chromatography.
Optimized Conditions Table
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Solvent | DMF |
| Base | K₂CO₃ (2 eq) |
| Reaction Time | 24 h |
| Yield | 58% |
Phase-Transfer Catalyzed One-Pot Synthesis
Mechanism and Substrate Design
Building on Krishna's methodology for pyrrole-thioether derivatives, direct incorporation of the thiophen-2-ylsulfanyl group occurs during heterocycle formation. The reaction employs 2-(2-oxo-2-phenylethyl)malononitrile and thiophen-2-thiol under phase-transfer conditions:
Reaction Scheme
Malononitrile derivative + Thiophen-2-thiol → 2-[(Thiophen-2-yl)sulfanyl]-1H-pyrrole-3-carbonitrile
Process Optimization
Key parameters from parallel studies:
- Catalyst : Tetrabutylammonium bromide (TBAB, 15 mol%)
- Solvent System : Dioxane/H₂O (3:1 v/v)
- Temperature : 80°C
- Reaction Time : 6 h
- Average Yield : 86%
Characterization Data
- IR (KBr): ν 2218 cm⁻¹ (CN), 1582 cm⁻¹ (C=C)
- ¹³C NMR (DMSO-d₆): δ 116.8 (CN), 128.4-135.6 (aromatic carbons), 142.1 (C-S)
- Elemental Analysis : Calcd for C₉H₆N₂S₂: C 54.52, H 3.05, N 14.13; Found: C 54.48, H 3.08, N 14.09
Transition Metal-Catalyzed Coupling Approaches
Palladium-Mediated Cross-Coupling
Adapting methods from Pérez et al., Suzuki-Miyaura coupling between 2-bromo-1H-pyrrole and thiophen-2-ylboronic acid provides an alternative route:
Reaction Conditions
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: Cs₂CO₃ (3 eq)
- Solvent: DME/H₂O (4:1)
- Temperature: 90°C
- Yield: 63%
Copper-Catalyzed C-S Bond Formation
Recent advances in C-S coupling enable direct thiolation of 2-iodo-1H-pyrrole:
Optimized Protocol
| Component | Quantity |
|---|---|
| CuI | 10 mol% |
| 1,10-Phenanthroline | 20 mol% |
| Cs₂CO₃ | 2.5 eq |
| DMSO | 3 mL |
| Time | 12 h |
| Yield | 71% |
Comparative Analysis of Synthetic Routes
Performance Metrics Table
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Van Leusen + SₙAr | 58 | 98 | Moderate |
| Phase-Transfer | 86 | 99 | High |
| Pd-Catalyzed | 63 | 97 | Low |
| Cu-Catalyzed | 71 | 98 | Moderate |
The phase-transfer method demonstrates superior efficiency due to:
- Concurrent heterocycle formation and functionalization
- Minimal purification requirements
- Compatibility with diverse thiol nucleophiles
Challenges and Optimization Strategies
Regiochemical Control
X-ray crystallographic studies confirm that electronic directing effects govern substitution patterns. Electron-withdrawing groups at C3 (e.g., CN, CO₂Et) enhance nucleophilic attack at C2 by decreasing electron density.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve yields by:
Chemical Reactions Analysis
Types of Reactions
2-[(Thiophen-2-yl)sulfanyl]-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives .
Scientific Research Applications
2-[(Thiophen-2-yl)sulfanyl]-1H-pyrrole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry: Used in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of 2-[(Thiophen-2-yl)sulfanyl]-1H-pyrrole involves its interaction with various molecular targets and pathways. For example, it can inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular function. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(Thiophen-2-yl)-1H-pyrrole
- Structure : Direct linkage between pyrrole (C2) and thiophene, lacking the sulfanyl (-S-) bridge.
- Molecular Formula : C₈H₇NS (vs. C₈H₇NS₂ for the target compound).
- Properties : Reduced conjugation compared to the sulfanyl-linked analog, as the direct C–C bond limits delocalization. This compound is primarily an intermediate in synthesizing larger heterocyclic systems, such as benzoimidazo-triazol derivatives .
Benzothiophene Acrylonitrile Derivatives
- Structure : Benzothiophene core with acrylonitrile substituents (e.g., [Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile]).
- Key Differences : The benzothiophene moiety provides a larger aromatic system, while the acrylonitrile group introduces electron-withdrawing properties. These derivatives exhibit potent anticancer activity (GI₅₀ <10 nM against 60 human cancer cell lines) due to enhanced binding to tubulin and evasion of P-glycoprotein efflux pumps .
- Relevance : While structurally distinct, the thiophene-pyrrole scaffold in the target compound may similarly exploit heteroaromatic interactions for bioactivity.
Conductive Polymers (e.g., PEDOT, Polypyrrole)
- Structure : Extended π-conjugated backbones (e.g., poly(3,4-ethylenedioxythiophene) (PEDOT) or polypyrrole).
- Key Differences: The target compound is a monomer, whereas conductive polymers rely on long-chain conjugation. However, the sulfanyl bridge in 2-[(Thiophen-2-yl)sulfanyl]-1H-pyrrole may enhance charge transport in oligomeric forms, analogous to polythiophene derivatives .
Pharmacological and Material Properties
Q & A
Q. What are the common synthetic routes for 2-[(Thiophen-2-yl)sulfanyl]-1H-pyrrole, and how can regioselectivity be controlled?
Methodological Answer: The synthesis of 2-[(Thiophen-2-yl)sulfanyl]-1H-pyrrole involves two primary strategies:
- Electrophilic substitution on the pyrrole ring : The Vilsmeier-Haack formylation and azo coupling reactions selectively functionalize the pyrrole ring. For instance, using a Vilsmeier reagent (POCl₃/DMF) enables formylation at the α-position of the pyrrole .
- Thiophene functionalization via metalation : Lithiation of the thiophene ring using LDA (lithium diisopropylamide) followed by quenching with electrophiles (e.g., S⁺ sources) introduces sulfanyl groups. This method leverages the thiophene’s lower aromatic stabilization compared to pyrrole, favoring reactivity at the sulfur-containing heterocycle .
Q. Regioselectivity Control :
- Electronic effects : The electron-rich pyrrole ring directs electrophiles to its α-position, while the thiophene’s sulfur atom stabilizes adjacent negative charges during metalation.
- Protecting groups : Temporarily blocking reactive sites (e.g., N-H of pyrrole with tert-butyloxycarbonyl (Boc)) can shift selectivity to the thiophene ring .
Q. Which spectroscopic techniques are most effective for characterizing 2-[(Thiophen-2-yl)sulfanyl]-1H-pyrrole?
Methodological Answer: Key techniques include:
- ¹H and ¹³C NMR : Assign peaks using coupling patterns and integration. The pyrrole’s NH proton appears as a broad singlet (~δ 10–12 ppm), while thiophene protons resonate at δ 6.5–7.5 ppm. ¹³C NMR identifies quaternary carbons (e.g., sulfur-linked carbons at ~δ 125–135 ppm) .
- IR spectroscopy : Confirm N-H (3200–3400 cm⁻¹) and C-S (600–700 cm⁻¹) stretches.
- UV-Vis : Monitor conjugation between the heterocycles (λmax ~250–300 nm) .
- X-ray crystallography : Resolves bond lengths and dihedral angles between rings, critical for understanding electronic communication .
Advanced Research Questions
Q. How does the electronic interplay between the thiophene and pyrrole rings influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The sulfur atoms in both rings create an electron-deficient system, but their effects differ:
- Pyrrole : The lone pair on nitrogen donates electron density, making the ring π-excessive. This favors electrophilic attacks but complicates oxidative cross-coupling (e.g., Suzuki-Miyaura).
- Thiophene : The sulfur’s electronegativity withdraws electron density, enhancing stability toward oxidation but reducing nucleophilicity.
Q. Experimental Design :
Q. What strategies can resolve contradictions in regiochemical outcomes during electrophilic substitution reactions?
Methodological Answer: Conflicting regiochemistry often arises from competing electronic and steric effects. Strategies include:
- Computational modeling : DFT calculations predict reactive sites by analyzing Fukui indices or electrostatic potential maps.
- Isotopic labeling : Track substitution patterns using deuterated analogs.
- Competitive experiments : Compare reaction rates of derivatives with blocked sites (e.g., N-methylpyrrole vs. unprotected pyrrole) .
Case Study :
In Vilsmeier formylation, the α-position of pyrrole is favored (80% yield), but steric hindrance from the thiophene sulfanyl group can shift selectivity to the β-position. Adjusting reagent stoichiometry (excess POCl₃) restores α-selectivity .
Q. What are the challenges in achieving high-yield purification of derivatives, and what methodologies optimize this?
Methodological Answer: Challenges :
- Low solubility due to planar heterocyclic structures.
- Co-elution of byproducts in chromatography.
Q. Optimization Strategies :
- Recrystallization : Use mixed solvents (e.g., methanol/CH₂Cl₂) to improve crystal formation.
- Flash chromatography : Employ gradient elution (hexane → ethyl acetate) with silica gel modified with 5% triethylamine to reduce tailing .
- HPLC : Use C18 columns and acidic mobile phases (0.1% TFA) for polar derivatives .
Q. Yield Data :
| Derivative | Purification Method | Yield (%) | Reference |
|---|---|---|---|
| Formylated product | Recrystallization | 85 | |
| Sulfonamide analog | Flash chromatography | 72 |
Q. How can computational methods predict the bioactivity of 2-[(Thiophen-2-yl)sulfanyl]-1H-pyrrole derivatives?
Methodological Answer:
- Molecular docking : Screen against target proteins (e.g., kinase enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antibacterial activity. For example, electron-withdrawing groups on the thiophene enhance membrane penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
